Benzene, 1-methoxy-4-(trimethoxymethyl)-
Description
The compound features a benzene ring substituted with a methoxy group (-OCH₃) at the 1-position and a trimethoxymethyl group (-CH(OCH₃)₃) at the 4-position. This unique substitution pattern likely influences its physicochemical properties, such as polarity, solubility, and reactivity, compared to simpler methoxy derivatives. Potential applications could include synthetic intermediates or bioactive molecules, though specific data remain speculative without experimental validation.
Properties
IUPAC Name |
1-methoxy-4-(trimethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-12-10-7-5-9(6-8-10)11(13-2,14-3)15-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKOMSJNNORWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073975 | |
| Record name | Benzene, 1-methoxy-4-(trimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-33-0 | |
| Record name | Ortho-p-anisic acid, trimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methoxy-4-(trimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(trimethoxymethyl)- typically involves the reaction of 4-methoxybenzyl alcohol with trimethyl orthoformate in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Benzene, 1-methoxy-4-(trimethoxymethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-methoxy-4-(trimethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted benzene derivatives, alcohols, aldehydes, and carboxylic acids .
Scientific Research Applications
Benzene, 1-methoxy-4-(trimethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(trimethoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trimethoxymethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects :
- Trimethoxymethyl Group : The trimethoxymethyl group in the target compound introduces steric hindrance and enhanced electron-donating capacity compared to simpler substituents like propenyl or methylethyl. This may alter reactivity in oxidation or substitution reactions.
- Propenyl vs. Methylethyl : Estragole (2-propenyl) and anethole (1-propenyl) differ in double bond position, affecting flavor profiles and volatility . The methylethyl group in 1-methoxy-4-(1-methylethyl)benzene facilitates oxidation to hydroperoxides, a key pathway in organic synthesis .
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